molecular formula C35H34N6O8 B14014010 Sjpyt-195

Sjpyt-195

Cat. No.: B14014010
M. Wt: 666.7 g/mol
InChI Key: YYDMLWLLMFAABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sjpyt-195 is a designed nuclear receptor degrader that functions as a molecular glue degrader of the translation termination factor G1 to S phase transition protein 1 homolog (GSPT1). It is primarily used in the synthesis of proteolysis targeting chimeras (PROTACs) and has shown significant potential in reducing pregnane X receptor (PXR) protein levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sjpyt-195 is synthesized by conjugating a derivative of SPA70, a specific inverse agonist of the nuclear receptor PXR, to ligands of the E3 substrate receptor cereblon (CRBN). This conjugation results in the formation of this compound, which effectively reduces PXR protein levels .

Industrial Production Methods

The industrial production of this compound involves the large-scale synthesis of its precursor compounds, followed by their conjugation under optimized conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Mechanism of Action

Sjpyt-195 exerts its effects by acting as a molecular glue degrader of GSPT1. It binds to the E3 substrate receptor CRBN, facilitating the degradation of GSPT1, which in turn leads to the reduction of PXR protein levels. This mechanism is particularly significant in cancer therapy, where GSPT1 degradation can inhibit tumor growth .

Properties

Molecular Formula

C35H34N6O8

Molecular Weight

666.7 g/mol

IUPAC Name

N-[3-tert-butyl-5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyphenyl]-1-(2,5-dimethoxyphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C35H34N6O8/c1-18-30(38-39-41(18)25-17-21(47-5)10-12-26(25)48-6)32(44)36-20-14-19(35(2,3)4)15-22(16-20)49-27-9-7-8-23-29(27)34(46)40(33(23)45)24-11-13-28(42)37-31(24)43/h7-10,12,14-17,24H,11,13H2,1-6H3,(H,36,44)(H,37,42,43)

InChI Key

YYDMLWLLMFAABT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC(=CC(=C3)C(C)(C)C)OC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

Origin of Product

United States

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